molecular formula C18H13F3N2O2S B2566219 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1795480-29-3

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2566219
CAS No.: 1795480-29-3
M. Wt: 378.37
InChI Key: QCACNMIMESMXNP-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyridinylmethyl group substituted with a thiophen-3-yl moiety at the 5-position and a trifluoromethoxy group at the para-position of the benzamide ring. This compound combines heteroaromatic (pyridine and thiophene) and fluorinated groups, which are common pharmacophores in drug discovery due to their metabolic stability and electronic effects.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-16-3-1-13(2-4-16)17(24)23-9-12-7-15(10-22-8-12)14-5-6-26-11-14/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCACNMIMESMXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the core structure, which includes the thiophene and pyridine rings. These can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Gewald reaction for thiophenes. The trifluoromethoxybenzamide moiety can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

N-(Pyridin-3-ylmethyl)-4-(5-(6-(Trifluoromethoxy)pyridin-3-yl)isoxazol-3-yl)aniline (8g) Structure: Contains an isoxazole core linked to a trifluoromethoxy-pyridine and an aniline group substituted with a pyridin-3-ylmethyl moiety.

4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide (CAS 2442597-56-8) Structure: Features a pyrazole-substituted pyridine and a fluoro-benzamide group. Key Difference: Incorporates a pyrazole ring instead of thiophene, which may enhance hydrogen-bonding capacity .

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

  • Structure : Includes a piperazine-substituted pyridine and a dimethylamide group.
  • Key Difference : Lacks the thiophene moiety but introduces a basic piperazine group, likely improving aqueous solubility .

Compounds 4d–4i (Iranian Journal of Pharmaceutical Research, 2021) Structure: Thiazole-based benzamides with morpholine, piperazine, or alkylamino substituents. Key Difference: Thiazole core instead of pyridine-thiophene, which may influence kinase selectivity .

Physicochemical Properties

Compound Name Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound Not reported Thiophene, trifluoromethoxy, benzamide Likely low (lipophilic)
8g Not reported Isoxazole, trifluoromethoxy-pyridine Moderate (polar isoxazole)
CAS 2442597-56-8 Not reported Pyrazole, fluoro-benzamide High (polar pyrazole)
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)... Not reported Piperazine, trifluoromethyl High (basic piperazine)
Compounds 4d–4i 180–220 Thiazole, morpholine/piperazine Variable (depends on substituents)

Notes:

  • Thiophene substitution may confer metabolic stability over furan or pyrrole analogs due to sulfur’s resistance to oxidative degradation .

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